![molecular formula C15H18ClN3 B6458248 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2549010-53-7](/img/structure/B6458248.png)
1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
The compound “1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The compound also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and azetidine rings could potentially allow for hydrogen bonding interactions. The chlorophenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole and azetidine rings might be involved in various chemical reactions. For example, the pyrazole ring can participate in reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the aromatic chlorophenyl group could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antiviral Activity
Indole derivatives have exhibited promising antiviral properties. For instance:
- Compound I : N-[1S,2S]-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-trifluoromethyl]pyridine-2-yl}oxy}propanamide, a derivative containing an indole scaffold, demonstrates improved solubility and bioavailability .
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A and CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibit potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Pyrazole-bearing compounds, including those with indole moieties, have shown efficacy against tuberculosis:
- Hydrazine-coupled pyrazoles exhibit antitubercular activity. Further studies on the specific compound you mentioned could shed light on its potential in combating Mycobacterium tuberculosis .
Antileishmanial and Antimalarial Activities
Indole derivatives have also been investigated for their effects against parasitic diseases:
- Hydrazine-coupled pyrazoles may hold promise as antileishmanial agents. Their structures were verified, and further evaluation is warranted .
Future Directions
properties
IUPAC Name |
1-[[1-[(2-chlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAPIZIVYRGMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole |
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